molecular formula C23H34O4 B1164413 10-O-Ethylcannabitriol CAS No. 1259515-25-7

10-O-Ethylcannabitriol

Cat. No.: B1164413
CAS No.: 1259515-25-7
M. Wt: 374.5 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 10-O-Ethylcannabitriol is not well-documented. it is likely that the production methods would involve similar ethylation reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-O-Ethylcannabitriol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

10-O-Ethylcannabitriol has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical studies to understand the behavior of cannabinoids.

    Biology: The compound is studied for its potential biological activities, including its interaction with cannabinoid receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of its parent compound, Δ9-Tetrahydrocannabinol.

    Industry: It may be used in the development of cannabinoid-based products and formulations.

Mechanism of Action

The mechanism of action of 10-O-Ethylcannabitriol is not fully understood. it is believed to interact with the endocannabinoid system, similar to other cannabinoids. This interaction involves binding to cannabinoid receptors (CB1 and CB2), which are part of the G-protein coupled receptor family. These receptors are involved in various physiological processes, including pain sensation, appetite, memory, and mood .

Comparison with Similar Compounds

Similar Compounds

    Δ9-Tetrahydrocannabinol: The principal active constituent of cannabis, known for its psychoactive effects.

    Cannabidiol: A non-psychoactive cannabinoid with potential therapeutic benefits.

    Cannabitriol: The parent compound of 10-O-Ethylcannabitriol, with similar structural features.

Uniqueness

This compound is unique due to the presence of the ethoxy group, which may confer different chemical and biological properties compared to its parent compound and other cannabinoids. This structural modification can influence its interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

(9R,10R)-10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-6-8-9-10-15-13-17(24)20-18(14-15)27-22(3,4)16-11-12-23(5,25)21(19(16)20)26-7-2/h13-14,21,24-25H,6-12H2,1-5H3/t21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAUOPAWWNBNRN-FYYLOGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)OCC)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2[C@H]([C@](CC3)(C)O)OCC)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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